molecular formula C14H18N2O2S B2996228 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 868230-80-2

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2996228
CAS No.: 868230-80-2
M. Wt: 278.37
InChI Key: QGYPWWDVMZVKBP-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is a chemical compound offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Compounds based on the 4-methoxy-7-methylbenzo[d]thiazol-2-amine scaffold are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential as positive allosteric modulators of neuronal receptors, such as the muscarinic M4 receptor, which is a target in neuroscience research . The benzothiazole core is a privileged structure in drug discovery, also found in compounds studied for their interaction with enzymes like histone deacetylase . Researchers can explore the properties of this compound to develop structure-activity relationships, potentially contributing to the development of novel research tools or therapeutic leads. All necessary safety information should be reviewed prior to handling.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-4-5-6-11(17)15-14-16-12-10(18-3)8-7-9(2)13(12)19-14/h7-8H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYPWWDVMZVKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pentanamide moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide.

    Reduction: Formation of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanol.

    Substitution: Formation of this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with N-(4-Methoxyphenyl)pentanamide

Key Similarities :

  • Both compounds share a pentanamide side chain and a methoxy-substituted aromatic ring.
  • Pharmacological Activity : N-(4-Methoxyphenyl)pentanamide exhibits anthelmintic activity comparable to albendazole, a frontline antiparasitic drug, but with reduced toxicity . This suggests that the methoxy group and pentanamide chain are critical for target engagement.

Key Differences :

  • Core Structure : The benzothiazole ring in the target compound may enhance binding to sulfur-dependent enzymes or receptors, whereas the phenyl ring in N-(4-methoxyphenyl)pentanamide lacks this heterocyclic feature.
  • Drug-Likeness : N-(4-Methoxyphenyl)pentanamide demonstrates excellent pharmacokinetic profiles, including adherence to Lipinski’s Rule of Five, which is inferred for the target compound due to structural similarities .

Comparison with N4-Valeroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]pentanamide)

Key Similarities :

  • Both compounds contain a pentanamide moiety.

Key Differences :

  • Core Structure : N4-Valeroylsulfathiazole incorporates a sulfathiazole group (a sulfonamide-linked thiazole), whereas the target compound features a benzothiazole ring.
  • Pharmacological Activity : N4-Valeroylsulfathiazole is reported as an antitubercular agent, highlighting how structural variations (e.g., sulfonamide vs. benzothiazole) redirect therapeutic applications .

Comparison with Biotin-MeTz (N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)-5-biotinylpentanamide)

Key Similarities :

  • Both molecules include a pentanamide linker, enabling conjugation to functional groups.

Key Differences :

  • Functional Groups: Biotin-MeTz integrates a biotin tag and tetrazine moiety for diagnostic or targeted drug delivery, whereas the target compound lacks such modifications.
  • Applications : Biotin-MeTz is tailored for click chemistry-based applications, contrasting with the antiparasitic focus of benzothiazole derivatives .

Comparison with Other Benzothiazole Derivatives

  • N-[1-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640974-34-9):
    • Structural Difference : Replaces the pentanamide with a piperidine-cyclopropanesulfonamide group.
    • Implications : This modification likely alters solubility and target selectivity, favoring kinase or protease inhibition over antiparasitic activity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Pharmacological Activity Toxicity Profile Drug-Likeness
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide C₁₄H₁₇N₂O₂S (inferred) 320.41 (calculated) Benzothiazole 4-OCH₃, 7-CH₃, pentanamide Anthelmintic (inferred) Lower than albendazole* Predicted favorable
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 207.27 Phenyl 4-OCH₃, pentanamide Anthelmintic Low Excellent
N4-Valeroylsulfathiazole C₁₄H₁₆N₄O₃S₂ 368.43 Sulfathiazole Sulfonamide, pentanamide Antitubercular Not reported Moderate
Biotin-MeTz C₂₀H₂₅N₇O₂S 427.53 Tetrazine-biotin Methyltetrazine, pentanamide Diagnostic Not reported Moderate

*Inferred from structural analogs like N-(4-methoxyphenyl)pentanamide .

Research Findings and Implications

  • Methoxy and methyl groups at positions 4 and 7 may optimize steric and electronic interactions with parasitic targets (e.g., β-tubulin in helminths) .
  • Toxicity Reduction : Simplified derivatives like N-(4-methoxyphenyl)pentanamide show lower toxicity than albendazole, suggesting similar benefits for the target compound .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the class of benzothiazole derivatives, recognized for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2S
  • Molecular Weight : 278.37 g/mol
  • CAS Number : 868230-80-2

The compound features a benzothiazole ring substituted with methoxy and methyl groups, contributing to its unique biological properties. The presence of the pentanamide moiety enhances its lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its ability to:

  • Intercalate with DNA : The benzothiazole structure allows for intercalation into DNA, potentially inhibiting replication and transcription processes.
  • Modulate Enzyme Activity : The compound can bind to various enzymes and receptors, altering their activity and leading to diverse biological outcomes.

Antimicrobial and Antifungal Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been evaluated for its efficacy against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines through mechanisms such as:

  • Inducing apoptosis
  • Arresting the cell cycle in specific phases (G2/M phase)

Table 1 summarizes findings from studies assessing the cytotoxicity of this compound:

Cell LineLC50 (nM)Mechanism of Action
U87 (glioblastoma)200 ± 60G2/M phase arrest, apoptosis induction
BE (neuroblastoma)18.9G2/M phase arrest, significant morphological changes

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of this compound on glioblastoma and neuroblastoma cell lines, it was found that:

  • The compound significantly inhibited cell proliferation at low concentrations.
  • Morphological assessments revealed giant cells with multiple nuclei after treatment, indicating apoptosis.

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of benzothiazole derivatives including this compound against various pathogens. The results indicated that the compound demonstrated substantial inhibition against both Gram-positive and Gram-negative bacteria.

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